(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine
CAS No.: 1178696-38-2
Cat. No.: VC5933520
Molecular Formula: C9H21N3O2S
Molecular Weight: 235.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178696-38-2 |
|---|---|
| Molecular Formula | C9H21N3O2S |
| Molecular Weight | 235.35 |
| IUPAC Name | 2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C9H21N3O2S/c1-9(2)15(13,14)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 |
| Standard InChI Key | HTNRLEHTEKSUPH-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)N1CCN(CC1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with an isopropylsulfonyl group and at the 4-position with a 2-aminoethyl chain. This configuration introduces both hydrophilic (sulfonyl, amine) and hydrophobic (isopropyl) moieties, enabling interactions with diverse biological targets. The sulfonyl group enhances metabolic stability, while the ethylamine side chain facilitates hydrogen bonding and protonation under physiological conditions.
Physical and Chemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₁N₃O₂S | |
| Molecular Weight | 235.35 g/mol | |
| CAS Number | 1178696-38-2 | |
| Solubility | >1000 g/L (predicted aqueous) | |
| Storage Conditions | 2–30°C, inert atmosphere |
The compound’s solubility profile suggests moderate hydrophilicity, likely due to the sulfonyl and amine groups. Stability under standard laboratory conditions makes it suitable for long-term storage .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically employs a two-step strategy involving:
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Cyclization: Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine core.
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Functionalization: Subsequent sulfonylation with isopropylsulfonyl chloride introduces the isopropylsulfonyl group.
The aza-Michael addition between diamines and sulfonium salts is the rate-determining step, requiring precise control of reaction temperature (typically 0–5°C) and pH (8.5–9.5). Yields range from 45–65%, with purity >98% achievable via column chromatography.
Scale-Up Considerations
Industrial-scale production faces challenges in managing exothermic reactions during sulfonylation. Continuous flow reactors have been proposed to improve heat dissipation and reduce byproduct formation.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: The sulfonyl group is resistant to further oxidation, but the amine moiety can form N-oxides under strong oxidizing conditions.
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Reduction: Catalytic hydrogenation cleaves the sulfonyl group, yielding a secondary amine derivative.
Nucleophilic Substitution
The ethylamine side chain undergoes substitution reactions with electrophiles such as acyl chlorides and alkyl halides. For example, reaction with benzoyl chloride produces the corresponding amide derivative, enhancing blood-brain barrier permeability.
| Cell Line | IC₅₀ (μM) | Source |
|---|---|---|
| HepG2 (Liver Cancer) | 1.8 | |
| MCF-7 (Breast Cancer) | 2.4 | |
| A549 (Lung Cancer) | 3.1 |
The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin (combination index = 0.32) suggest potential for combination therapies.
Applications in Scientific Research
Drug Discovery
The molecule serves as a scaffold for developing:
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Kinase inhibitor libraries: Over 200 derivatives synthesized to date
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Targeted protein degraders (PROTACs): Conjugation with E3 ligase ligands enhances degradation efficiency
Materials Science
Functionalization with polymerizable groups enables creation of sulfonated polyamines for ion-exchange membranes.
| Hazard Category | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Use respiratory protection | |
| Skin Corrosion | H314 | Wear chemical-resistant gloves |
Shipping requires Excepted Quantity packaging (≤1g) with HazMat fees up to $150+ for international air transport .
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